3-(But-3-en-1-ylsulfanyl)phenol
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Overview
Description
3-(But-3-en-1-ylsulfanyl)phenol is an organic compound characterized by a phenol group substituted with a but-3-en-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-ylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a but-3-en-1-ylsulfanyl reagent. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-ylsulfanyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various electrophiles, such as bromine or nitric acid, under acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
3-(But-3-en-1-ylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to its phenolic structure.
Medicine: Explored for its antioxidant properties, which may have therapeutic benefits.
Industry: Utilized in the production of polymers and resins due to its reactive phenol group.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-ylsulfanyl)phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.
4-Hydroxythiophenol: A phenol derivative with a thiol group at the para position.
Properties
IUPAC Name |
3-but-3-enylsulfanylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8,11H,1,3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUBJUWTGLITPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCSC1=CC=CC(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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